molecular formula C15H13ClN4O3 B11456686 Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate

Cat. No.: B11456686
M. Wt: 332.74 g/mol
InChI Key: NWQCBGBLNZFWJF-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate is a complex organic compound that features a benzoxazole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: Starting with 2-aminophenol and an appropriate carboxylic acid derivative, the benzoxazole ring is formed through a cyclization reaction under acidic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is synthesized separately, often starting from a chlorinated pyrimidine precursor.

    Coupling Reaction: The benzoxazole and pyrimidine intermediates are coupled through a nucleophilic substitution reaction, where the amino group on the benzoxazole attacks the chloromethyl group on the pyrimidine.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, the compound’s properties are explored for applications in materials science, such as the development of new polymers or as a component in specialty coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzoxazole and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(hydroxymethyl)pyrimidine-5-carboxylate
  • Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(bromomethyl)pyrimidine-5-carboxylate

Uniqueness

What sets Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate apart is its chloromethyl group, which provides a unique site for further functionalization. This allows for the creation of a diverse array of derivatives, each with potentially unique properties and applications.

Biological Activity

Structure and Properties

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate features a complex structure characterized by the presence of a benzoxazole moiety and a chloromethyl group attached to the pyrimidine ring. This structural configuration is believed to contribute to its biological activity.

Chemical Structure

ComponentDescription
Chemical Formula C13_{13}H12_{12}ClN3_{3}O3_{3}
Molecular Weight 295.7 g/mol
Functional Groups Benzoxazole, Chloromethyl, Carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : This compound has shown potential as an inhibitor of specific kinases involved in cell proliferation and survival pathways. Such inhibition may lead to reduced tumor growth in cancer models.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory responses, contributing to its therapeutic potential in diseases characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its anti-inflammatory properties .

Properties

Molecular Formula

C15H13ClN4O3

Molecular Weight

332.74 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C15H13ClN4O3/c1-2-22-13(21)9-8-17-14(18-11(9)7-16)20-15-19-10-5-3-4-6-12(10)23-15/h3-6,8H,2,7H2,1H3,(H,17,18,19,20)

InChI Key

NWQCBGBLNZFWJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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